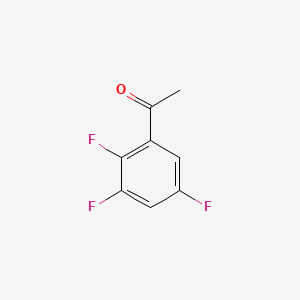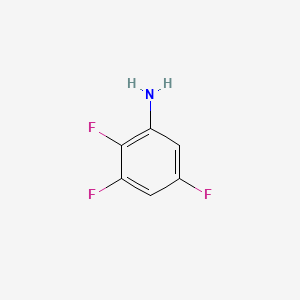
2-Bromopentafluoropropene
Overview
Description
2-Bromopentafluoropropene (2-BPF) is a halogenated hydrocarbon that is widely used in the laboratory setting due to its unique properties. It is a colorless and odorless gas, and is used in a variety of applications, including synthesis, research, and industrial processes. 2-BPF is also known as 1,1-difluoro-2-bromopropene and is commonly abbreviated as 2-BPF. It is a structural isomer of 1-bromopentafluoropropene (1-BPF), which is a colorless gas with a slightly sweet odor.
Safety and Hazards
The safety data sheet for 2-Bromopentafluoropropene indicates that it is classified under GHS07 and has a warning signal word . The hazard statements include H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation .
Biochemical Analysis
Biochemical Properties
2-Bromopentafluoropropene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the oxidative dehalogenation of the compound. This interaction leads to the formation of metabolites such as 2,3,3,3-tetrafluoropropionaldehyde and 3,3,3-trifluoropyruvaldehyde . Additionally, this compound can conjugate with glutathione, a process catalyzed by glutathione S-transferase, resulting in the formation of S-(2,3,3,3-tetrafluoropropenyl)-glutathione and S-(1,2,3,3,3-pentafluoropropyl)-glutathione .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress, leading to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This activation results in the upregulation of antioxidant enzymes, which help mitigate the oxidative damage . Furthermore, this compound can alter mitochondrial function, impacting cellular bioenergetics and ATP production .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The oxidative dehalogenation of this compound by cytochrome P450 enzymes leads to the formation of reactive intermediates, which can interact with cellular macromolecules . Additionally, the conjugation with glutathione helps in detoxifying the compound and preventing cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of various metabolites . These metabolites can have different effects on cells, depending on their concentration and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Toxic or adverse effects are often observed at high doses, including oxidative stress, mitochondrial dysfunction, and cell death .
Metabolic Pathways
This compound is involved in several metabolic pathways, including oxidative dehalogenation and glutathione conjugation. The cytochrome P450 enzymes catalyze the oxidative dehalogenation, leading to the formation of reactive intermediates . These intermediates can further react with glutathione, resulting in the formation of glutathione conjugates . These metabolic pathways help in the detoxification and elimination of the compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, which can affect its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by several factors, including targeting signals and post-translational modifications. The compound can localize to various cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum . The specific localization can influence the compound’s activity and function, as well as its interactions with other biomolecules.
properties
IUPAC Name |
2-bromo-1,1,3,3,3-pentafluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrF5/c4-1(2(5)6)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZURNDHYWQPTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381172 | |
| Record name | 2-Bromopentafluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
431-49-2 | |
| Record name | 2-Bromo-1,1,3,3,3-pentafluoro-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromopentafluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)






